Oralith Brilliant Pink R
Overview
Description
Mechanism of Action
Target of Action
Oralith Brilliant Pink R is primarily used as a dye, targeting cotton fabric for dyeing and printing . It is also used as a pigment for plastic coloring .
Result of Action
The primary result of this compound’s action is the coloration of the target material. When applied to textiles or plastics, it imparts a brilliant pink color . The compound’s high colorfastness and resistance to fading make it a preferred choice for dyeing fabrics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s resistance to various environmental factors such as chlorine bleach and oxygen bleach is a key aspect of its performance as a dye . Additionally, the compound should be handled carefully to avoid dust formation and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D&C Red No. 30 involves the condensation of 6-chloro-4-methyl-3-oxobenzo[b]thiophene-2(3H)-ylidene with 6-chloro-4-methylbenzo[b]thiophen-3(2H)-one. The reaction typically occurs under acidic conditions, often using sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production of D&C Red No. 30 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the dye. The final product is often subjected to various purification steps, including recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
D&C Red No. 30 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the dye.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen substitution reactions typically involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives and oxidized forms of D&C Red No. 30 .
Scientific Research Applications
D&C Red No. 30 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatographic techniques and as a standard in spectrophotometric analyses.
Biology: Employed in staining techniques for biological tissues and cells.
Medicine: Utilized in the formulation of pharmaceutical products, including tablets and capsules.
Industry: Applied in the manufacturing of cosmetics, including lipsticks and blushes.
Comparison with Similar Compounds
Similar Compounds
D&C Red No. 27: Another synthetic dye with similar applications but different chemical structure.
D&C Red No. 31: Used in similar industries but has distinct chemical properties.
Pigment Red 181: A related compound used in industrial applications.
Uniqueness
D&C Red No. 30 is unique due to its specific chemical structure, which imparts its vibrant red color and stability under various conditions. Its approval by regulatory bodies like the FDA further highlights its safety and efficacy for use in cosmetics and pharmaceuticals .
Properties
IUPAC Name |
6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2O2S2/c1-7-3-9(19)5-11-13(7)15(21)17(23-11)18-16(22)14-8(2)4-10(20)6-12(14)24-18/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDLLTAIKYHPOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4C)Cl)S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862909 | |
Record name | (2Z)-6-Chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2(3H)-ylidene)-4-methyl-1-benzothiophen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-74-0 | |
Record name | Japan Red 226 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2379-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophen-3(2H)-one, 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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